4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide, with the CAS number 1081129-19-2, is a compound that belongs to the class of indolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of maternal embryonic leucine zipper kinase, which is implicated in various cellular processes including cell proliferation and survival . The molecular formula for this compound is C23H25N5O3, and it has a molecular weight of 419.5 g/mol .
The compound is classified under indolinone derivatives, which are known for their diverse pharmacological properties. Indolinones have been studied extensively for their roles in cancer therapy and other therapeutic areas. The specific structural features of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide suggest potential applications in medicinal chemistry, particularly in the development of targeted therapies .
The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide typically involves several key steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the desired compound .
The molecular structure of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide can be represented as follows:
This structure features a central butanamide backbone with functional groups including an indole carbonyl and a piperazine ring, contributing to its biological activity.
Key structural data includes:
The chemical reactivity of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide can be analyzed through various reactions:
These reactions highlight the compound's versatility and potential for modification in drug development processes .
The mechanism of action for 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide primarily involves inhibition of maternal embryonic leucine zipper kinase. This kinase plays a crucial role in regulating cell cycle progression and apoptosis. By inhibiting this enzyme, the compound may induce apoptosis in cancer cells or modulate other signaling pathways involved in tumor growth .
Research indicates that compounds targeting maternal embryonic leucine zipper kinase can significantly affect tumor cell viability, making this compound a candidate for further investigation in cancer therapeutics .
While specific physical properties such as density and boiling point are not readily available for this compound, its molecular weight suggests it may exhibit moderate solubility in organic solvents.
Chemical properties include:
Understanding these properties is crucial for optimizing formulation and delivery methods in pharmaceutical applications .
The primary applications of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide lie within medicinal chemistry and pharmacology. Its potential use as an inhibitor of maternal embryonic leucine zipper kinase positions it as a candidate for cancer treatment research. Additionally, its structural characteristics may allow for further modifications to enhance efficacy or reduce side effects.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5